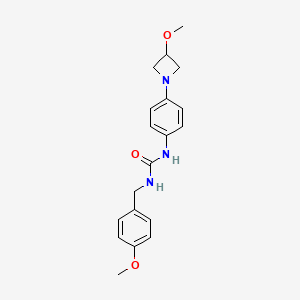
N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-3-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-3-(trifluoromethyl)benzamide: is a synthetic organic compound that features a pyrimidine ring substituted with a pyrrolidine group and a benzamide moiety with a trifluoromethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-3-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized via a condensation reaction between a suitable amidine and a β-dicarbonyl compound under acidic or basic conditions.
Substitution with Pyrrolidine: The pyrimidine core is then subjected to nucleophilic substitution with pyrrolidine. This step often requires a polar aprotic solvent such as dimethylformamide (DMF) and a base like potassium carbonate to facilitate the reaction.
Introduction of the Benzamide Group: The final step involves the coupling of the substituted pyrimidine with 3-(trifluoromethyl)benzoic acid. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the pyrimidine ring or the benzamide moiety, potentially yielding amine derivatives.
Substitution: The trifluoromethyl group on the benzamide ring can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学的研究の応用
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the biological pathways and mechanisms in which it is involved, providing insights into its potential therapeutic effects.
Chemical Biology: It can be employed as a tool compound to probe the function of proteins or other biomolecules in cellular systems.
Industrial Applications: Its unique chemical properties may make it useful in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism by which N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-3-(trifluoromethyl)benzamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The pyrimidine and benzamide moieties may facilitate binding to these targets, while the trifluoromethyl group could enhance the compound’s stability and bioavailability.
類似化合物との比較
Similar Compounds
- N-(4-(pyrrolidin-1-yl)pyrimidin-2-yl)-3-(trifluoromethyl)benzamide
- N-(6-(morpholin-4-yl)pyrimidin-4-yl)-3-(trifluoromethyl)benzamide
- N-(6-(piperidin-1-yl)pyrimidin-4-yl)-3-(trifluoromethyl)benzamide
Uniqueness
N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-3-(trifluoromethyl)benzamide is unique due to the specific positioning of the pyrrolidine group on the pyrimidine ring and the presence of the trifluoromethyl group on the benzamide moiety. These structural features may confer distinct biological activities and chemical properties compared to similar compounds.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
特性
IUPAC Name |
N-(6-pyrrolidin-1-ylpyrimidin-4-yl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4O/c17-16(18,19)12-5-3-4-11(8-12)15(24)22-13-9-14(21-10-20-13)23-6-1-2-7-23/h3-5,8-10H,1-2,6-7H2,(H,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSWVFDREBINHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![10-(4-Methyl-1,3-thiazol-2-yl)-9-oxo-7-sulfanyl-8-azaspiro[4.5]dec-6-ene-6-carbonitrile](/img/structure/B2820689.png)

![N-[2-(7,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2820691.png)
![1-[[2-(Cyanomethylamino)-2-oxoethyl]amino]-N-(cyclopropylmethyl)cyclopentane-1-carboxamide](/img/structure/B2820695.png)

![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-methylbutan-1-one](/img/structure/B2820697.png)



![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1-naphthamide hydrochloride](/img/structure/B2820701.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2820704.png)
![N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(1H-indol-3-yl)ethyl]ethanediamide](/img/structure/B2820707.png)
![1-(2,6-Dimethylphenyl)-4-[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine](/img/structure/B2820710.png)

